3,3',4',5,5',8-Hexahydroxyflavone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90332-28-8 |
|---|---|
Molecular Formula |
C15H10O8 |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
3,5,8-trihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O8/c16-6-1-2-7(17)15-10(6)12(21)13(22)14(23-15)5-3-8(18)11(20)9(19)4-5/h1-4,16-20,22H |
InChI Key |
JGTKWAPKKUUANC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O)O |
melting_point |
297 - 300 °C |
physical_description |
Solid |
Origin of Product |
United States |
Natural Occurrence and Distribution of 3,3 ,4 ,5,5 ,8 Hexahydroxyflavone
Botanical Sources and Isolation Methodologies for Research
The identification of specific botanical sources is the first step toward understanding the distribution and potential applications of a phytochemical. To date, the most notable reported source of 3,3',4',5,5',8-Hexahydroxyflavone is coffee. It has been detected in both Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee species. This suggests that the compound is formed during the metabolic processes of the coffee plant and may be present in the beans and consequently in the beverage.
The isolation of this compound from its natural sources for research purposes involves a series of chromatographic techniques. A general workflow for isolating flavonoids from plant material begins with extraction using solvents of varying polarities, such as methanol (B129727), ethanol, or ethyl acetate, often assisted by methods like ultrasound or maceration to improve efficiency. nih.gov
Following extraction, the crude extract is subjected to various chromatographic methods for purification. Column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20 is a common initial step to separate major classes of compounds. unimi.it For the fine purification of a specific flavonoid like this compound, more advanced techniques are employed.
Table 1: General Methodologies for Flavonoid Isolation
| Technique | Principle | Application in Flavonoid Isolation |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile phase and a stationary phase under high pressure. | A highly efficient method for the final purification and quantification of individual flavonoids. anjs.edu.iq |
| Counter-Current Chromatography (CCC) | Separation based on the partitioning of solutes between two immiscible liquid phases without a solid support matrix. iosrjournals.org | Useful for separating polar compounds like flavonoids, minimizing irreversible adsorption. |
| Preparative Thin-Layer Chromatography (Prep-TLC) | Separation on a layer of adsorbent material, where larger quantities of material can be processed compared to analytical TLC. | A simpler method for isolating smaller quantities of pure compounds for initial characterization. |
The structural elucidation of the isolated compound is then typically achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm the precise structure of this compound. researchgate.net
Occurrence in Edible and Medicinal Plants
The presence of this compound has been detected in coffee, a widely consumed beverage. nih.govnih.gov Its occurrence has also been noted in a general category of "herbs and spices" and "pulses," although specific plant species within these categories are not well-documented in publicly available literature. nih.govnih.gov
The broader class of flavonoids is abundant in a variety of edible and medicinal plants, where they contribute to the color, flavor, and therapeutic properties of the plants. nih.gov For instance, the related compound myricetin (B1677590) is found in berries, vegetables, and herbs. nih.gov However, specific data on the prevalence of this compound in a wide range of edible and medicinal flora remains an area for future research.
Table 2: Reported and Potential Food Sources of this compound
| Food Category | Specific Examples | Confirmation Status |
| Beverages | Arabica coffee, Robusta coffee nih.govnih.gov | Detected |
| Herbs and Spices | Not specified nih.govnih.gov | General detection |
| Pulses | Not specified nih.govnih.gov | General detection |
Further investigation into a wider array of plant materials may reveal a more extensive distribution of this particular flavonoid.
Quantitative and Qualitative Detection in Complex Biological Matrices
The detection and quantification of this compound in complex biological matrices, such as plant extracts or food products, require sensitive and selective analytical techniques.
Qualitative Detection:
Qualitative analysis aims to identify the presence of the compound. This is often achieved through a combination of chromatographic and spectroscopic methods.
High-Performance Thin-Layer Chromatography (HPTLC): This technique can be used for the initial screening of plant extracts. The retention factor (Rf) value and the color of the spot after derivatization with specific reagents can provide preliminary evidence of the presence of certain flavonoid classes.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the unambiguous identification of compounds. The retention time from the liquid chromatography and the mass-to-charge ratio (m/z) of the molecular ion and its fragments from the mass spectrometer provide a high degree of confidence in the compound's identity. mdpi.com
Quantitative Detection:
Quantitative analysis determines the exact amount of the compound in a sample.
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD): This is the most common method for quantifying flavonoids. anjs.edu.iq A calibration curve is generated using a pure standard of this compound, and the peak area of the compound in the sample is used to calculate its concentration. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity, making it ideal for detecting and quantifying very low concentrations of the compound in complex matrices. anjs.edu.iq
Table 3: Analytical Techniques for the Detection of this compound
| Technique | Purpose | Key Advantages |
| HPTLC | Qualitative Screening | Rapid and cost-effective for preliminary analysis. |
| HPLC-UV/DAD | Quantitative Analysis | Robust, reproducible, and widely available. anjs.edu.iqnih.gov |
| LC-MS | Qualitative Identification | High specificity and provides structural information. mdpi.com |
| LC-MS/MS | Quantitative Analysis | High sensitivity and selectivity for trace-level detection. anjs.edu.iq |
The development and validation of specific and sensitive analytical methods are crucial for accurately determining the content of this compound in various sources, which is essential for understanding its dietary intake and potential biological significance.
Research Findings on this compound Remain Elusive
Despite a comprehensive search for scientific literature and research data, specific information regarding the biological activities of the chemical compound this compound is not available in the public domain. Consequently, it is not possible to provide a detailed article on its antioxidant and anti-inflammatory properties as requested.
It is important to note that the majority of available research in this area focuses on a different, more common isomer, Myricetin, which has the chemical structure 3,3',4',5,5',7-hexahydroxyflavone. While Myricetin has been the subject of numerous studies investigating its antioxidant and anti-inflammatory potential, these findings cannot be attributed to this compound due to the differences in their chemical structures, which can lead to distinct biological activities.
Therefore, adherence to the strict focus on this compound, as per the user's instructions, precludes the generation of the requested article at this time. Further research dedicated specifically to this compound is required to elucidate its potential biological effects.
Research on Potential in Disease Prevention Models
Neuroprotective Research Perspectives on 3,3',4',5,5',8-HexahydroxyflavoneThere is an absence of research investigating the neuroprotective potential of this compound, with no available data on its effects on neuronal cells or in models of neurodegenerative diseases.
No Specific Research Data Found for this compound
Following a comprehensive search of available scientific literature, no specific data was found regarding the molecular and cellular mechanisms of action for the chemical compound this compound. The search aimed to identify detailed research findings on its interactions with cellular pathways, modulation of enzymatic activities, and receptor-binding interactions.
Despite targeted queries for the specific compound and its IUPAC name, 2-(3,4,5-trihydroxyphenyl)-3,5,8-trihydroxy-4H-chromen-4-one, the search results did not yield studies that would allow for a scientifically accurate article based on the requested outline. The available literature predominantly focuses on related, but structurally distinct, isomers such as myricetin (3,3′,4′,5,5′,7-hexahydroxyflavone) and gossypetin (B1671993) (3,5,7,8,3',4'-hexahydroxyflavone).
One source indicated that this compound is found in coffee, but provided no further details on its biological activity. biodeep.cn
Due to the absence of specific research on the interactions with cellular pathways, modulation of enzymatic activities, or receptor binding for this compound, it is not possible to generate the requested article while adhering to the strict requirements for accuracy and focus on the specified compound. To provide an article would require extrapolating data from other compounds, which would be scientifically inaccurate and violate the core instructions of the request.
Therefore, the content for the following sections and subsections could not be generated:
Molecular and Cellular Mechanisms of Action of this compound
Table of Compounds
Table 3: Chemical Compounds Mentioned in the Article
| Compound Name | Molecular Formula |
|---|---|
| 3,3',4',5,5',8-Hexahydroxyflavone | C₁₅H₁₀O₈ |
| Quercetin | C₁₅H₁₀O₇ |
| Kaempferol | C₁₅H₁₀O₆ |
| Myricetin (B1677590) | C₁₅H₁₀O₈ |
| Gossypetin (B1671993) | C₁₅H₁₀O₈ |
| Resveratrol (B1683913) | C₁₄H₁₂O₃ |
| Ascorbic Acid (Vitamin C) | C₆H₈O₆ |
| 2'-Hydroxychalcone (B22705) | C₁₅H₁₂O₂ |
| 2',3'-Dihydroxyacetophenone | C₈H₈O₃ |
| 3,4,5-Trihydroxybenzaldehyde | C₇H₆O₄ |
Molecular and Cellular Mechanisms of Action of 3,3 ,4 ,5,5 ,8 Hexahydroxyflavone
Receptor Binding and Ligand-Target Interactions at the Molecular Level
Further research and dedicated studies on 3,3',4',5,5',8-Hexahydroxyflavone are required to elucidate its specific molecular and cellular mechanisms.
Biosynthesis and Metabolic Pathways of 3,3 ,4 ,5,5 ,8 Hexahydroxyflavone
Elucidation of Biosynthetic Routes in Source Organisms
The biosynthesis of 3,3',4',5,5',8-hexahydroxyflavone is believed to follow the general phenylpropanoid pathway, a fundamental process in plants responsible for the production of a wide array of secondary metabolites. nih.govbiotech-asia.org This pathway commences with the amino acid phenylalanine, which undergoes a series of enzymatic reactions to form 4-coumaroyl-CoA. nih.gov
The subsequent crucial steps in the formation of the flavonoid scaffold are catalyzed by a group of enzymes including chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS). nih.govbiotech-asia.org These enzymes work in concert to produce various flavonol precursors.
A key and distinguishing feature in the biosynthesis of this compound is the introduction of a hydroxyl group at the C-8 position of the flavone (B191248) A-ring. This specific hydroxylation is catalyzed by an enzyme known as flavonoid 8-hydroxylase (F8H). nih.govoup.comnih.gov Research on the model legume Lotus japonicus has led to the identification and characterization of an F8H. This enzyme, a flavin adenine (B156593) dinucleotide (FAD)-binding monooxygenase, is responsible for the synthesis of gossypetin (B1671993) (3,5,7,8,3',4'-hexahydroxyflavone), an isomer of the subject compound. oup.comnih.govresearchgate.net The Lotus japonicus F8H has been shown to accept various flavonoid substrates, including quercetin, for 8-hydroxylation. oup.comnih.gov This suggests a likely biosynthetic route to this compound from a precursor flavonoid through the action of an F8H enzyme.
While the specific organisms that synthesize this compound are not definitively documented, the presence of its close isomer, gossypetin, in plants like Hibiscus sabdariffa (roselle) suggests that plants from the Malvaceae family or others known to produce 8-hydroxyflavonoids could be potential sources. wikipedia.org
Table 1: Key Enzymes in the Proposed Biosynthesis of this compound
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. nih.gov |
| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid. nih.gov |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to its CoA ester. nih.gov |
| Chalcone synthase | CHS | Catalyzes the formation of the chalcone backbone. nih.gov |
| Chalcone isomerase | CHI | Cyclizes the chalcone into a flavanone. nih.gov |
| Flavanone 3-hydroxylase | F3H | Introduces a hydroxyl group at the 3-position. nih.gov |
| Flavonol synthase | FLS | Converts dihydroflavonols to flavonols. nih.gov |
| Flavonoid 8-hydroxylase | F8H | Introduces a hydroxyl group at the 8-position. oup.comnih.gov |
In Vitro and In Vivo Biotransformation and Metabolite Profiling
A significant metabolic pathway for flavonoids is methylation, catalyzed by O-methyltransferases. For instance, the enzyme 8-hydroxyquercetin 8-O-methyltransferase utilizes S-adenosyl methionine to methylate the 8-hydroxyl group of gossypetin, producing 3,5,7,3',4'-pentahydroxy-8-methoxyflavone. wikipedia.org This indicates that the 8-hydroxyl group of this compound could also be a target for methylation in metabolic processes.
Further understanding of its metabolism can be gleaned from in vitro studies using liver microsomes, which contain a host of metabolic enzymes. While no direct studies on this compound are published, research on the metabolism of 3,5,7,8,3',4'-hexamethoxyflavone, a methylated form of gossypetin, by rat liver microsomes revealed a series of demethylation and hydroxylation reactions. This suggests that the reverse reactions—hydroxylation and subsequent modifications like glucuronidation and sulfation—are plausible metabolic fates for this compound in an in vivo system.
The metabolism of flavonoids is often characterized by Phase I reactions (such as hydroxylation, oxidation, and reduction) and Phase II reactions (conjugation with molecules like glucuronic acid or sulfate). These modifications increase the water solubility of the compounds, facilitating their excretion from the body. Given the multiple hydroxyl groups on this compound, it is highly probable that it undergoes extensive conjugation in vivo.
Table 2: Potential Metabolic Reactions of this compound (Inferred)
| Metabolic Reaction | Enzyme Family | Potential Metabolite |
| O-Methylation | O-Methyltransferases | Methylated derivatives |
| Glucuronidation | UDP-glucuronosyltransferases | Glucuronide conjugates |
| Sulfation | Sulfotransferases | Sulfate (B86663) conjugates |
| Hydroxylation | Cytochrome P450 monooxygenases | Further hydroxylated derivatives |
| Deglycosylation | Glycosidases | Aglycone (if initially glycosylated) |
It is important to note that the specific metabolites and the extent of these transformations for this compound can only be confirmed through dedicated in vitro and in vivo metabolic studies.
Synthetic Approaches and Derivatization Strategies for Research
Academic Synthetic Routes for 3,3',4',5,5',8-Hexahydroxyflavone
While a specific, dedicated synthesis for this compound is not extensively documented in the literature, its structure lends itself to established methodologies in flavonoid chemistry. The construction of this molecule would necessitate the strategic assembly of its core flavone (B191248) structure with the requisite hydroxyl groups at positions 3, 5, 8 on the A and C rings, and 3', 4', 5' on the B ring.
A plausible and widely utilized method for the formation of the flavonol backbone is the Algar-Flynn-Oyamada (AFO) reaction . drugfuture.comwikipedia.orgcambridge.org This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor in the presence of alkaline hydrogen peroxide to yield a flavonol. drugfuture.comwikipedia.orgcambridge.org The reaction proceeds through a dihydroflavonol intermediate which is then oxidized. wikipedia.org
To synthesize this compound via the AFO reaction, a key intermediate would be a chalcone (B49325) bearing the necessary hydroxylation pattern. The synthesis would likely commence with appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) derivatives. Due to the high reactivity of the multiple hydroxyl groups, a protecting group strategy would be essential. Benzyl (B1604629) ethers are a common choice for protecting phenolic hydroxyls during flavonoid synthesis, as they are stable under the reaction conditions and can be removed under mild conditions, such as through catalytic hydrogenation (e.g., using Pd/C). rsc.org
A significant challenge in the synthesis of this particular flavone is the regioselective introduction of the hydroxyl group at the C-8 position. One powerful approach to achieve this is through a Suzuki-Miyaura cross-coupling reaction . nih.gov This method has been successfully employed for the synthesis of the C-8 hydroxyflavonoid gossypetin (B1671993) (3,5,7,8,3′,4′-hexahydroxyflavone). nih.gov The strategy involves the synthesis of a C-8 boronate derivative of a protected flavonoid, which can then be oxidized to introduce the hydroxyl group. nih.gov
A hypothetical synthetic sequence for this compound is outlined below:
| Step | Reaction | Description | Key Reagents |
| 1 | Protection of Starting Materials | Benzylation of the hydroxyl groups on a suitably substituted acetophenone (e.g., 2',3',6'-trihydroxyacetophenone) and a benzaldehyde (e.g., 3,4,5-trihydroxybenzaldehyde) to prevent unwanted side reactions. | Benzyl chloride, K₂CO₃, Acetone |
| 2 | Claisen-Schmidt Condensation | Base-catalyzed condensation of the protected acetophenone and benzaldehyde to form the corresponding protected chalcone. | NaOH or KOH in ethanol/water |
| 3 | Algar-Flynn-Oyamada (AFO) Reaction | Oxidative cyclization of the protected chalcone to form the protected flavonol. drugfuture.comwikipedia.orgcambridge.org | H₂O₂, NaOH (aq) |
| 4 | Introduction of the C-8 Hydroxyl Group (if not already present) | This could potentially be achieved through methods like the Suzuki-Miyaura cross-coupling of a C-8 halogenated flavonoid with a boronate ester, followed by oxidation. nih.gov Alternatively, enzymatic hydroxylation using a flavonoid 8-hydroxylase could be explored. nih.gov | Pd catalyst, boronate ester, base (for Suzuki-Miyaura) |
| 5 | Deprotection | Removal of the benzyl protecting groups to yield the final product, this compound. | H₂, Pd/C, Tetrahydrofuran rsc.org |
This multi-step approach, combining classical flavonoid synthesis with modern cross-coupling techniques, represents a viable, albeit challenging, route to obtaining this compound for research applications.
Chemical Derivatization for Enhanced Research Utility and Mechanistic Probes
The inherent biological activities of this compound can be further explored and understood through the synthesis of carefully designed derivatives. These derivatives can serve as mechanistic probes to identify cellular targets and elucidate pathways of action.
Probes for Target Identification:
A powerful strategy for identifying the protein targets of a bioactive compound is through the use of affinity-based chemical proteomics . mdpi.com This involves creating a derivative of the compound of interest that is tagged with a reporter molecule, such as biotin (B1667282). An example of this is the synthesis of a biotinylated derivative of quercetin, which was successfully used to capture and identify its binding proteins. nih.gov
For this compound, a similar approach could be employed. A derivative could be synthesized where a biotin moiety is attached to one of the hydroxyl groups via a linker arm. The position of attachment would need to be carefully chosen to minimize disruption of the compound's interaction with its biological targets. The resulting biotinylated probe could then be incubated with cell lysates, and the protein-probe complexes could be isolated using streptavidin-coated beads for subsequent identification by mass spectrometry. mdpi.comresearchgate.net
The synthesis of such a probe would involve the selective protection of all but one hydroxyl group on the flavonoid core, followed by reaction with a biotinylating agent containing a suitable linker.
Probes for Mechanistic Studies:
To investigate the role of specific functional groups in the biological activity of this compound, a series of derivatives with systematic modifications can be synthesized.
| Derivative Type | Modification | Research Application | Example Reagents |
| O-Alkylated Derivatives | Replacement of one or more hydroxyl groups with alkoxy groups (e.g., methoxy). | To assess the importance of hydrogen bonding and the acidity of specific hydroxyl groups for biological activity. | Methyl iodide, Dimethyl sulfate (B86663) nih.gov |
| Acylated Derivatives | Esterification of hydroxyl groups. | To study the influence of steric bulk and electronic effects at specific positions. | Acetic anhydride, Benzoyl chloride |
| Flavonoid Acetamides | Conversion of hydroxyl groups to acetamide (B32628) groups. nih.gov | To modulate properties such as lipophilicity and hydrogen bonding potential, which can impact bioavailability and antioxidant capacity. | Chloroacetamide, K₂CO₃ |
| Isotopic Labeling | Incorporation of stable isotopes (e.g., ¹³C, ²H) at specific positions. | To trace the metabolic fate of the compound and to aid in structural elucidation by NMR. | Isotopically labeled starting materials |
By comparing the biological activities of these derivatives with the parent compound, researchers can gain valuable insights into the structure-activity relationships of this compound, paving the way for the rational design of more potent and selective analogues.
Structure Activity Relationship Sar Investigations for Hexahydroxyflavones, with Emphasis on 3,3 ,4 ,5,5 ,8 Hexahydroxyflavone
Positional Isomerism and Hydroxylation Pattern Influence on Biological Activity
The number and placement of hydroxyl groups on the flavonoid skeleton are critical determinants of their biological effects. nih.gov Even subtle changes in the hydroxylation pattern, known as positional isomerism, can lead to significant shifts in a compound's activity.
The biological relevance of flavonoids is often associated with specific structural motifs. mdpi.com For instance, the presence of vicinal hydroxyl groups at the 3' and 4' positions on the B-ring, a hydroxyl group at the 3-position of the C-ring, a carbonyl group at the C4 position of the C-ring, and a C2-C3 double bond are frequently linked to various biological activities. mdpi.com However, it is important to note that for certain biological effects, other structural features or even contrasting requirements may be decisive. mdpi.com
Systematic investigations into the impact of hydroxylation patterns have revealed that these patterns significantly contribute to the vast diversity of naturally occurring flavonoid structures and their corresponding physiological effects on plants, animals, and humans. mdpi.com The influence of the hydroxylation pattern is dependent on the specific mode of action, which in many cases is yet to be fully elucidated. mdpi.com
Studies have demonstrated that the number and position of hydroxyl groups can either enhance or diminish the protective effects of flavonoids against DNA damage, depending on the specific flavonoid, its concentration, and the nature of the mutagenic agent. nih.gov For example, the antimicrobial activity of certain flavonoids has been linked to the number of hydroxyl groups present in the molecule. mdpi.com
Comparative SAR Analysis with Related Flavonol Structures (e.g., Myricetin (B1677590), Quercetagetin, Gossypetin)
To better understand the SAR of 3,3',4',5,5',8-Hexahydroxyflavone, it is insightful to compare it with structurally related flavonols such as myricetin, quercetagetin, and gossypetin (B1671993). These compounds share the basic flavonol backbone but differ in their hydroxylation patterns.
Quercetagetin (3,5,6,7,3',4'-hexahydroxyflavone) and Gossypetin (3,5,7,8,3',4'-hexahydroxyflavone) are other examples of hexahydroxyflavones. A notable structural analog, gossypetin, has been shown to act as an antagonist of the TrkB receptor in vitro, in contrast to other flavones like 7,8-dihydroxyflavone (B1666355) which act as agonists. wikipedia.org
The antioxidant activity of flavonoids is a key area of SAR studies. Research has indicated that the presence of an ortho-catechol group (3',4'-dihydroxyl) in the B-ring is a crucial determinant for high antioxidant capacity. nih.govnih.gov Furthermore, the combination of a 2,3-double bond and a 3-hydroxyl group in the C-ring also contributes significantly to antioxidant potential, especially when the antioxidant contribution of the B-ring is less pronounced. nih.gov
The following table provides a comparison of the hydroxylation patterns of these related flavonols:
| Compound Name | 3 | 5 | 6 | 7 | 8 | 2' | 3' | 4' | 5' |
| This compound | OH | OH | OH | OH | OH | OH | |||
| Myricetin | OH | OH | OH | OH | OH | OH | |||
| Quercetagetin | OH | OH | OH | OH | OH | OH | |||
| Gossypetin | OH | OH | OH | OH | OH | OH |
This table illustrates the differing positions of the six hydroxyl groups across these related flavonol structures.
Computational Chemistry and Molecular Docking Studies in SAR Elucidation
In recent years, computational chemistry and molecular docking have emerged as powerful tools for investigating the SAR of flavonoids. mdpi.com These in silico methods provide valuable insights into the interactions between flavonoids and biological targets at a molecular level, helping to rationalize their observed biological activities.
Molecular docking studies, for instance, can predict the binding affinity and orientation of a flavonoid within the active site of a target protein. nih.gov This information can help to identify key structural features responsible for binding and subsequent biological effects. Such computational approaches have been employed to screen flavonoids against various therapeutic targets, including cyclin-dependent kinase 8 (CDK8), which is implicated in cancer. nih.gov
Computational strategies are also utilized to explore the antioxidant mechanisms of flavonoids. mdpi.com These methods can analyze electronic structures, thermodynamics, and kinetics of antioxidant processes, providing a deeper understanding of how the hydroxylation pattern and other structural features influence a flavonoid's ability to scavenge free radicals. mdpi.com The 'lock-and-key' and 'induced fit' theories are fundamental models in molecular docking that describe the reversible binding between a ligand (flavonoid) and a receptor. mdpi.com
The application of these computational tools is crucial for elucidating the complex SAR of hexahydroxyflavones like this compound, paving the way for the rational design of novel flavonoid-based therapeutic agents.
Advanced Research Methodologies and Analytical Techniques for 3,3 ,4 ,5,5 ,8 Hexahydroxyflavone
State-of-the-Art Isolation and Purification Techniques for Research Applications
The isolation and purification of highly polar flavonoids like 3,3',4',5,5',8-Hexahydroxyflavone from complex botanical extracts require multi-step chromatographic strategies to achieve the high purity necessary for research applications. The process typically begins with a crude extraction from a plant source using polar solvents like methanol (B129727) or ethanol, followed by a series of chromatographic separations.
Conventional column chromatography using stationary phases like silica (B1680970) gel or polyamide is often a primary purification step. However, due to the high polarity of hexahydroxyflavones, strong solvent systems such as dichloromethane/methanol or ethyl acetate/methanol gradients are necessary. teledynelabs.com A significant challenge with silica gel is the potential for irreversible adsorption of highly hydroxylated compounds. mdpi.com
To overcome these limitations, more advanced techniques are employed:
Size-Exclusion Chromatography (SEC): Gel filtration chromatography, commonly using Sephadex LH-20, is highly effective for separating flavonoids. unimi.it This technique separates molecules based on their size. Using methanol or methanol-water mixtures as the mobile phase, it can effectively remove pigments, lipids, and other classes of compounds, yielding flavonoid-rich fractions. unimi.it
High-Speed Counter-Current Chromatography (HSCCC): This is an all-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating the problem of irreversible sample adsorption. researchgate.net It is particularly well-suited for separating polar compounds. nih.gov A suitable two-phase solvent system, such as n-hexane–ethyl acetate–methanol–water, is selected to provide optimal partition coefficient (K) values for the target compounds, enabling efficient separation. mdpi.comnih.gov
Preparative High-Performance Liquid Chromatography (Prep-HPLC): As a final polishing step, reversed-phase preparative HPLC is often essential to achieve purities greater than 98%. C18 columns are most common, using gradients of water (often acidified with formic or acetic acid to improve peak shape) and methanol or acetonitrile (B52724). teledynelabs.comnih.gov
| Technique | Stationary/Solvent System | Principle | Primary Application in Workflow |
|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Sephadex LH-20 with Methanol or Ethanol unimi.it | Separation by molecular size unimi.it | Initial fractionation and group separation |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid two-phase systems (e.g., n-hexane-ethyl acetate-methanol-water) nih.gov | Differential partitioning between two immiscible liquid phases researchgate.net | Intermediate purification of complex mixtures, separation of compounds with similar polarities |
| Preparative HPLC | Reversed-Phase C18 or C8 columns with Water/Acetonitrile or Water/Methanol gradients teledynelabs.com | Differential partitioning between a liquid mobile phase and a solid stationary phase | Final purification to achieve high purity (>98%) |
Advanced Spectroscopic (NMR, MS) and Chromatographic (HPLC, LC-MS) Characterization for Research
Once isolated, the structural elucidation of this compound relies on a combination of advanced spectroscopic and chromatographic methods.
Chromatographic Characterization: High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector is the standard for assessing purity and providing initial characterization. The UV-Vis spectrum of a flavonol like this compound is expected to show two characteristic absorption maxima, typically Band I (350-385 nm) and Band II (250-285 nm). teledynelabs.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for modern natural product research. Using an electrospray ionization (ESI) source, it provides the molecular weight of the compound. For this compound (C₁₅H₁₀O₈), the expected molecular ion in positive mode would be [M+H]⁺ at m/z 319.
Spectroscopic Characterization:
Mass Spectrometry (MS): Tandem MS (MS/MS) experiments are crucial for structural confirmation. The fragmentation pattern of flavonoids is well-studied and provides key structural information. The fragmentation of the [M+H]⁺ ion of a flavonol typically involves retro-Diels-Alder (RDA) reactions and losses of small neutral molecules like water (H₂O) and carbon monoxide (CO). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete structural assignment is achieved through a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC). For flavonoids, ¹H NMR provides information on the substitution pattern of the aromatic rings, while ¹³C NMR identifies the number and type of carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful, as it shows long-range correlations between protons and carbons, allowing for the unambiguous placement of hydroxyl groups and confirming the connectivity of the A, B, and C rings. researchgate.netmdpi.com
| Technique | Expected Observations | Information Gained |
|---|---|---|
| HPLC-PDA | Single peak with characteristic UV absorption at ~260 nm and ~370 nm | Purity assessment and compound class identification (flavonol) |
| LC-MS (ESI+) | [M+H]⁺ ion at m/z 319 | Molecular Weight Confirmation |
| MS/MS | Fragment ions resulting from RDA reactions and losses of CO, H₂O nih.gov | Structural information about the flavonoid core and substituent groups |
| ¹H NMR | Signals for aromatic protons on the A and B rings | Substitution pattern on the aromatic rings |
| ¹³C NMR | ~15 carbon signals, including a carbonyl signal (C4) at ~175-180 ppm | Confirmation of the 15-carbon flavonoid skeleton |
| HMBC | Correlations between protons and carbons separated by 2-3 bonds | Unambiguous assignment of structure, including placement of hydroxyl groups researchgate.net |
Quantitative Analysis in Complex Biological and Botanical Matrices for Research Purposes
For research into the pharmacokinetics or botanical distribution of this compound, a sensitive and selective quantitative method is required. The gold standard for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov
The development of a robust quantitative LC-MS/MS method involves several key steps:
Sample Preparation: This is critical for removing interfering substances from the matrix (e.g., plasma, tissue homogenate, or plant extract). Common techniques include protein precipitation with acetonitrile for biological samples, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) for cleaner extracts and pre-concentration. nih.gov
Chromatographic Separation: A UPLC (Ultra-Performance Liquid Chromatography) system is often used for fast and high-resolution separation, typically with a C8 or C18 column. A gradient elution with a mobile phase of acetonitrile and water containing 0.1% formic acid is standard for flavonoid analysis. nih.gov
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This process is highly selective and provides excellent sensitivity. nih.gov An internal standard (IS), a structurally similar compound not present in the sample, is used to correct for variations in extraction efficiency and instrument response.
Method Validation: The method must be validated according to established guidelines to ensure its reliability. This includes assessing linearity (calibration curve), accuracy, precision, selectivity, recovery, and stability. mdpi.comnih.gov
| Parameter | Typical Conditions/Values |
|---|---|
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source nih.gov |
| Column | Reversed-phase C18 or C8 (e.g., 50 x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile. Gradient elution. nih.gov |
| Detection Mode | Positive Ion Electrospray (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) nih.gov |
| MRM Transition (Hypothetical for Analyte) | Q1: 319.0 → Q3: [Specific fragment ion] |
| Validation: Linearity (r²) | >0.99 nih.gov |
| Validation: Accuracy & Precision (RSD) | Within ±15% (±20% at LLOQ) nih.gov |
Future Directions and Translational Research Avenues for 3,3 ,4 ,5,5 ,8 Hexahydroxyflavone
Identification of Novel Molecular Targets and Signaling Networks
A fundamental step in understanding the therapeutic potential of 3,3',4',5,5',8-Hexahydroxyflavone is the precise identification of its molecular targets and the signaling pathways it modulates. Research on analogous flavonoids has revealed interactions with key cellular networks, providing a logical starting point for future investigations.
Future research should employ modern, unbiased screening techniques to map the interactome of this compound. Methodologies such as photoaffinity labeling coupled with mass spectrometry proteomics can directly identify protein binding partners within a cellular context. kent.ac.uk Furthermore, transcriptomic analyses, like RNA sequencing, can reveal changes in gene expression following treatment, offering insights into the downstream signaling cascades affected by the compound. kent.ac.uk
Pathways commonly modulated by other flavonoids, such as the NF-κB signaling pathway involved in inflammation, are prime candidates for initial investigation. acs.orgnih.gov Studies on the related compound gossypetin (B1671993) have shown inhibition of NF-κB and xanthine oxidase, suggesting these could be relevant targets. acs.org Similarly, the potential for modulating pathways involved in oxidative stress, apoptosis, and cell cycle regulation warrants thorough examination. nih.govmdpi.com
Table 1: Potential Molecular Targets and Signaling Networks for Future Investigation
| Potential Target/Network | Associated Biological Process | Rationale Based on Related Flavonoids |
| NF-κB Signaling Pathway | Inflammation, Immune Response | Gossypetin and Myricetin (B1677590) have demonstrated inhibitory effects on this pathway. acs.orgnih.gov |
| AMP-activated protein kinase (AMPK) | Cellular Energy Homeostasis, Metabolism | Gossypetin has been shown to activate AMPK, linking it to metabolic regulation. acs.org |
| Xanthine Oxidase (XO) | Uric Acid Production, Oxidative Stress | Known target for flavonoids; inhibition is a key mechanism for antioxidant effects. acs.orgmdpi.com |
| PI3K/Akt Pathway | Cell Proliferation, Survival, Growth | Apigenin, a related flavone (B191248), is known to modulate this critical cell signaling pathway. mdpi.com |
| Caspase Cascade | Apoptosis (Programmed Cell Death) | Myricetin has been observed to attenuate caspase-3 activity in certain models. nih.gov |
| Voltage-gated Calcium Channels | Ion Homeostasis, Neuronal Signaling | Myricetin has been shown to activate L-type Ca2+ channels. researchgate.net |
Exploration of Uninvestigated Biological Activities and Synergistic Effects
The research on this compound should extend beyond the well-documented antioxidant and anti-inflammatory properties characteristic of the flavonoid class. nih.gov A systematic exploration of other potential biological activities could uncover novel therapeutic applications. Areas ripe for investigation include its potential anti-angiogenic, immunomodulatory, and neuroprotective effects, which have been observed in other flavonols. nih.govnih.gov
Furthermore, the concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a critical avenue for translational research. Flavonoids have demonstrated synergistic effects when used in combination with each other or with conventional therapeutic agents. mdpi.comnih.gov For instance, studies have shown that certain flavonoid combinations can synergistically inhibit the secretion of pro-inflammatory mediators. nih.gov Future studies should assess the efficacy of this compound in combination with other phytochemicals or chemotherapy drugs, which could potentially enhance therapeutic outcomes or reduce required dosages of toxic drugs.
Table 2: Potential Biological Activities and Synergies for Exploration
| Potential Activity | Therapeutic Relevance | Proposed Synergistic Combination |
| Anti-angiogenic | Cancer, Macular Degeneration | Combination with VEGF inhibitors. |
| Immunomodulatory | Autoimmune Disorders, Inflammation | Combination with other anti-inflammatory flavonoids like kaempferol or chrysin. nih.gov |
| Neuroprotective | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Combination with L-DOPA or other standard-of-care neurotherapeutics. nih.gov |
| Anticancer | Various Malignancies | Combination with chemotherapeutic agents like 5-Fluorouracil to potentially mitigate toxicity and enhance efficacy. nih.gov |
| Antiviral/Antifungal | Infectious Diseases | Combination with existing antimicrobial agents to overcome resistance. nih.gov |
Development of Advanced In Vitro and Pre-clinical In Vivo Research Models for Mechanistic Studies
To bridge the gap between basic research and clinical application, it is essential to develop and utilize advanced research models that can provide deeper mechanistic insights into the action of this compound.
While traditional 2D cell culture systems, such as various cancer cell lines (e.g., HCT-116, MCF7) and macrophage cell lines (e.g., RAW 264.7), are useful for initial screening, they often fail to replicate the complexity of native tissue environments. nih.govsemanticscholar.org Future in vitro research should focus on adopting more physiologically relevant models. These include three-dimensional (3D) organoid and spheroid cultures, which better mimic tissue architecture and cell-cell interactions, and microfluidic "organ-on-a-chip" platforms that can model the function of human organs and multi-organ interactions.
Table 3: Advanced Research Models for Future Mechanistic Studies
| Model Type | Specific Example | Research Application |
| Advanced In Vitro Models | 3D Organoid Cultures (e.g., intestinal, brain) | Studying effects on tissue development, disease progression, and drug response in a tissue-like context. |
| Organ-on-a-Chip | Modeling specific organ functions (e.g., liver metabolism of the compound) or disease states. | |
| Pre-clinical In Vivo Models | Patient-Derived Xenograft (PDX) Models | Evaluating anticancer activity on tumors derived directly from human patients. |
| Transgenic Mouse Models (e.g., Alzheimer's model) | Assessing neuroprotective effects and impact on disease-specific pathology. nih.gov | |
| Global Cerebral Ischemia Animal Model | Investigating potential for neuronal cell protection and memory improvement post-ischemia. nih.gov |
Q & A
Q. How can the crystal structure of 3,3',4',5,5',8-Hexahydroxyflavone be determined experimentally?
Methodological Answer: The crystal structure can be resolved using X-ray crystallography. Single crystals are grown via solvent evaporation or vapor diffusion. Data collection is performed using synchrotron radiation or laboratory X-ray sources. Structural refinement is conducted using programs like SHELXL, which is widely employed for small-molecule refinement due to its robustness in handling hydrogen bonding and torsional parameters . Validation tools (e.g., PLATON) should be used to check for twinning or disorder.
Q. What analytical techniques are recommended for assessing the purity of this compound?
Methodological Answer: Combine orthogonal methods:
- HPLC-MS : Use a C18 column with a gradient elution (e.g., water-acetonitrile + 0.1% formic acid) to separate impurities. Monitor at 254 nm for flavonoid absorption .
- NMR Spectroscopy : Compare and NMR spectra with literature data to confirm structural integrity and detect solvent residues .
- Melting Point Analysis : Compare observed mp (e.g., 171–172°C for related hydroxyflavones) with literature values as a preliminary check .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- Storage : Keep in airtight containers under inert gas (e.g., N) to prevent oxidation. Refer to SDS guidelines for flammability and reactivity data, as hydroxyl-rich flavonoids may decompose under heat .
Advanced Research Questions
Q. How can researchers evaluate the antioxidant efficacy of this compound in biological systems?
Methodological Answer:
- In Vitro Assays :
- DPPH/ABTS Radical Scavenging : Measure IC values at varying concentrations (e.g., 1–100 µM).
- FRAP Assay : Quantify Fe reduction to Fe at 593 nm.
- In Vivo Models : Use transgenic C. elegans or rodent models to assess oxidative stress markers (e.g., MDA, SOD activity).
- Metabolomics : Apply ROC analysis to identify discriminatory metabolites in treated vs. control groups, as demonstrated in colored rice grain studies .
Q. What experimental strategies can resolve contradictions in reported anti-inflammatory mechanisms of this compound?
Methodological Answer:
- Pathway-Specific Inhibitors : Use NF-κB (e.g., BAY 11-7082) or MAPK (e.g., SB203580) inhibitors in cell-based assays (e.g., RAW264.7 macrophages) to isolate signaling pathways .
- Dose-Response Studies : Test concentrations from 1–100 µM to identify biphasic effects.
- Transcriptomics : Perform RNA-seq to map gene expression changes, focusing on IL-6, TNF-α, and COX-2 regulation. Validate via qPCR .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Synthetic Modifications : Methoxylate specific hydroxyl groups (e.g., 3-OH or 8-OH) to enhance metabolic stability. Use methylation agents like dimethyl sulfate under basic conditions .
- In Silico Docking : Screen derivatives against target proteins (e.g., Keap1-Nrf2) using AutoDock Vina to predict binding affinities.
- ADMET Profiling : Assess solubility (LogP), hepatic stability (microsomal assays), and toxicity (Ames test) .
Q. What metabolomics approaches are suitable for tracking this compound in plant tissues?
Methodological Answer:
- LC-HRMS : Use a Q-TOF mass spectrometer in negative ion mode for high-resolution metabolite profiling.
- Isotopic Labeling : Incorporate -labeled precursors during plant growth to trace biosynthetic pathways.
- Multivariate Analysis : Apply PCA or OPLS-DA to distinguish metabolite profiles between cultivars, as shown in ROC analyses of rice grains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
